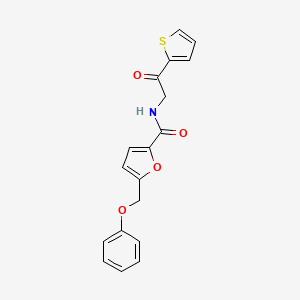

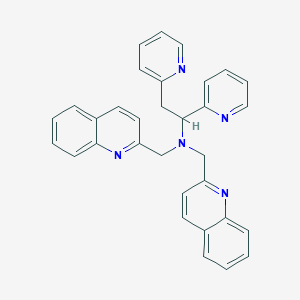

1,2-Dipyridin-2-yl-N,N-bis(quinolin-2-ylmethyl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates has been described, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Applications De Recherche Scientifique

Fluorescent Sensors

- Fluorescence Detection of Inorganic Cations : A compound similar to 1,2-Dipyridin-2-yl-N,N-bis(quinolin-2-ylmethyl)ethanamine, acting as a fluorescent sensor, can detect small inorganic cations in polar solvents. The mechanism involves an electron transfer within the molecule, affected by the complexation with cations like lithium, sodium, barium, magnesium, calcium, and zinc, leading to significant fluorescence changes (Mac et al., 2010).

Organometallic Chemistry

- Synthesis of Metal Complexes : These compounds are used in synthesizing various metal complexes. For example, complexes with rhodium have been synthesized using related ligands, contributing to the study of organometallic chemistry and potential applications in catalysis (Nonoyama, 1974).

Chiral and Pseudo C3-Symmetric Complexes

- Formation of Chiral Complexes : Ligands similar to this compound have been used to create chiral, pseudo C3-symmetric complexes with metals like Zn and Cu. These complexes have potential applications in chiral catalysis and enantioselective reactions (Canary et al., 1998).

Coordination Chemistry

- Development of Coordination Compounds : Such compounds play a crucial role in the development of coordination compounds involving metal ions and ligands with multiple nitrogen atoms. These complexes are explored for various applications, including targeted delivery of therapeutic agents like nitric oxide to biological sites (Yang et al., 2017).

Corrosion Inhibition

- Inhibition of Steel Corrosion : Triazine derivatives with similar structural motifs have been studied for their role in inhibiting steel corrosion in acidic solutions, highlighting their potential as effective organic inhibitors in industrial applications (El‐Faham et al., 2016).

Asymmetric Hydrogenation

- Catalysis in Asymmetric Hydrogenation : These compounds are also used in the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, which is crucial in producing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Optical and Electronic Properties

- Study of Optical and Electronic Properties : These ligands are investigated for their role in complexes exhibiting interesting optical and electronic properties, like UV-visible and EPR spectroscopy, which could be vital for understanding molecular electronics and photophysics (Wei et al., 2006).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to form coordinate bonds with metal ions such as Mn(II) and Fe(II) . The primary targets could be these metal ions in biological systems.

Mode of Action

The compound might interact with its targets (metal ions) through coordinate bonds. An additional coordinating bond can be formed between the metal ion and a neutral molecule of nitric oxide (NO) .

Biochemical Pathways

The interaction of the compound with metal ions might affect various biochemical pathways. For instance, it might influence the pathways involving nitric oxide, given its potential to form a coordinating bond with NO .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, if it influences nitric oxide pathways, it might have effects on inflammation, neurological signaling, and vasodilation .

Propriétés

IUPAC Name |

1,2-dipyridin-2-yl-N,N-bis(quinolin-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H27N5/c1-3-12-29-24(9-1)15-17-27(35-29)22-37(23-28-18-16-25-10-2-4-13-30(25)36-28)32(31-14-6-8-20-34-31)21-26-11-5-7-19-33-26/h1-20,32H,21-23H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJXCUAHWFFJFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CN(CC3=NC4=CC=CC=C4C=C3)C(CC5=CC=CC=N5)C6=CC=CC=N6 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2247262-97-9 |

Source

|

| Record name | [1,2-bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2717459.png)

![2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide](/img/structure/B2717464.png)

![N-(3-methylisoxazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2717468.png)

![N-(2-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717469.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2717470.png)

![6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2717476.png)

![N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2717478.png)